molecular formula C9H8N4O B14428583 1-(2-Phenyltetrazol-5-yl)ethanone CAS No. 78984-93-7

1-(2-Phenyltetrazol-5-yl)ethanone

Cat. No.: B14428583
CAS No.: 78984-93-7
M. Wt: 188.19 g/mol
InChI Key: BELYVCVZCKOIGD-UHFFFAOYSA-N
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Description

1-(2-Phenyltetrazol-5-yl)ethanone is a chemical compound with the molecular formula C9H8N4O. It is characterized by the presence of a tetrazole ring attached to a phenyl group and an ethanone moiety.

Preparation Methods

The synthesis of 1-(2-Phenyltetrazol-5-yl)ethanone can be achieved through several routes. One common method involves the reaction of 2-phenyl-2H-tetrazole-5-thiol with ethanoyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process . Another approach involves the use of 1-phenyl-1H-tetrazole-5-thiol and [Me2NCHSEt]+ BF4−, which leads directly to the formation of the desired product .

Chemical Reactions Analysis

1-(2-Phenyltetrazol-5-yl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Phenyltetrazol-5-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Phenyltetrazol-5-yl)ethanone involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in coordination chemistry. In biological systems, the compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding pockets .

Comparison with Similar Compounds

1-(2-Phenyltetrazol-5-yl)ethanone can be compared with other tetrazole derivatives, such as:

The uniqueness of this compound lies in its combination of the tetrazole ring with an ethanone group, providing a distinct set of chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows it to participate in a wide range of chemical reactions and interact with biological targets, making it a valuable tool for scientists and engineers.

Properties

CAS No.

78984-93-7

Molecular Formula

C9H8N4O

Molecular Weight

188.19 g/mol

IUPAC Name

1-(2-phenyltetrazol-5-yl)ethanone

InChI

InChI=1S/C9H8N4O/c1-7(14)9-10-12-13(11-9)8-5-3-2-4-6-8/h2-6H,1H3

InChI Key

BELYVCVZCKOIGD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NN(N=N1)C2=CC=CC=C2

Origin of Product

United States

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